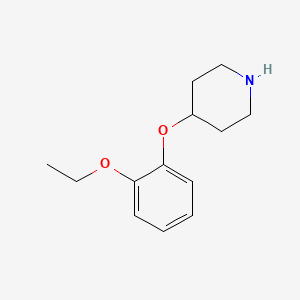

4-(2-Ethoxyphenoxy)piperidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(2-Ethoxyphenoxy)piperidine is a chemical compound with the molecular formula C13H19NO2 . It is used for proteomics research .

Synthesis Analysis

Piperidines, including this compound, are important synthetic fragments for designing drugs . Recent developments in the synthesis of piperidines include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of this compound consists of a six-membered piperidine ring with an ethoxyphenoxy group attached . The molecule has a molecular weight of 221.30 .Chemical Reactions Analysis

Piperidines, including this compound, are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis

This compound has a molecular weight of 221.30 and a molecular formula of C13H19NO2 .Aplicaciones Científicas De Investigación

1. Analytical Applications in Dental Materials

4-(2-Ethoxyphenoxy)piperidine derivatives have been used in the analysis of dental composite materials. In a study by Musenga et al. (2004), bisphenol A ethoxylate dimethacrylates (Bis-EMA) were transformed into ionizable amines using piperidine. This derivatization made the analytes suitable for capillary electrophoresis, enabling the characterization of commercial dental composite materials (Musenga et al., 2004).

2. Exploration in Biochemistry and Pharmacology

Piperidine derivatives, including those related to this compound, have been studied for their affinity and selectivity for various neurotransmitter transporters. For example, Boos et al. (2006) synthesized a series of N-benzyl piperidines to investigate their interactions with dopamine, serotonin, and norepinephrine transporters, providing tools for understanding stimulant abuse and potential pharmacotherapies for cocaine addiction (Boos et al., 2006).

3. Chemical Synthesis and Characterization

Piperidine derivatives are frequently used in chemical synthesis. An example is a study by Golub and Becker (2015), who investigated the anodic methoxylation of N-acyl and N-sulfonyl piperidines. Their work provided insights into the formation of methoxy derivatives and their characterization (Golub & Becker, 2015).

4. Polymer Science Applications

In the field of polymer science, hindered-phenol-containing amine moieties like 1-(3,5-ditertiarybutyl-4-hydroxybenzyl)piperidine have been synthesized and tested as antioxidants in polypropylene copolymers. These compounds, studied by Desai et al. (2004), show promise in enhancing the thermal stability of polymers (Desai et al., 2004).

5. Medicinal Chemistry and Drug Design

In medicinal chemistry, piperidine derivatives have been synthesized and evaluated for their potential as pharmacological agents. For instance, a study by Yadav et al. (2011) designed novel Selective Estrogen Receptor Modulators (SERMs) using piperidine scaffolds. Such compounds hold promise in treating conditions like breast cancer (Yadav et al., 2011).

6. Antibacterial Research

Piperidine compounds have also been explored in the context of bacterial infections. Kim et al. (2011) identified a piperidine-based compound that selectively killed bacterial persisters without affecting normal antibiotic-sensitive cells, a significant step in addressing antibiotic resistance (Kim et al., 2011).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Piperidines, including 4-(2-Ethoxyphenoxy)piperidine, play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Propiedades

IUPAC Name |

4-(2-ethoxyphenoxy)piperidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-2-15-12-5-3-4-6-13(12)16-11-7-9-14-10-8-11/h3-6,11,14H,2,7-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPOFRRUDIUKVAL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OC2CCNCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40639919 |

Source

|

| Record name | 4-(2-Ethoxyphenoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40639919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

420137-19-5 |

Source

|

| Record name | 4-(2-Ethoxyphenoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40639919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 8-[4-(morpholinomethyl)phenyl]-8-oxooctanoate](/img/structure/B1324817.png)

![Ethyl 4-oxo-4-[4-(piperidinomethyl)phenyl]butyrate](/img/structure/B1324834.png)

![Ethyl 5-oxo-5-[4-(piperidinomethyl)phenyl]valerate](/img/structure/B1324835.png)

![Ethyl 6-oxo-6-[4-(piperidinomethyl)phenyl]hexanoate](/img/structure/B1324836.png)